molecular formula C34H55NaO3S B12737411 Sodium diisododecylnaphthalenesulphonate CAS No. 63701-24-6

Sodium diisododecylnaphthalenesulphonate

Cat. No.: B12737411
CAS No.: 63701-24-6
M. Wt: 566.9 g/mol
InChI Key: JAEIFJQNZQKSJZ-UHFFFAOYSA-M
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Description

Sodium diisododecylnaphthalenesulphonate (CAS 63701-23-5) is a sulfonated aromatic compound characterized by a naphthalene backbone substituted with two branched dodecyl (C12) alkyl chains and a sulfonate group. Its molecular formula is C22H36O3S·Na, and it is commonly utilized as a surfactant or detergent due to its amphiphilic structure. The iso-branching in the dodecyl chains enhances solubility in organic matrices while the sulfonate group ensures water compatibility, making it effective in industrial cleaning formulations .

Properties

CAS No.

63701-24-6

Molecular Formula

C34H55NaO3S

Molecular Weight

566.9 g/mol

IUPAC Name

sodium;2,3-bis(10-methylundecyl)naphthalene-1-sulfonate

InChI

InChI=1S/C34H56O3S.Na/c1-28(2)21-15-11-7-5-9-13-17-23-30-27-31-24-19-20-26-33(31)34(38(35,36)37)32(30)25-18-14-10-6-8-12-16-22-29(3)4;/h19-20,24,26-29H,5-18,21-23,25H2,1-4H3,(H,35,36,37);/q;+1/p-1

InChI Key

JAEIFJQNZQKSJZ-UHFFFAOYSA-M

Canonical SMILES

CC(C)CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCCC(C)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of sodium diisododecylnaphthalenesulphonate typically involves the sulfonation of naphthalene followed by the introduction of diisododecyl groups. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound often involve continuous processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the sulfonation and alkylation steps. The final product is typically purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Sodium diisododecylnaphthalenesulphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups .

Scientific Research Applications

Sodium diisododecylnaphthalenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium diisododecylnaphthalenesulphonate primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification, where it helps to stabilize mixtures of oil and water .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key differences among analogous compounds arise from:

  • Alkyl chain length and branching (e.g., isobutyl vs. isododecyl).
  • Number and position of sulfonate groups .
  • Counterion type (sodium, lithium, potassium, or organic amines).
Table 1: Structural Comparison of Sodium Diisododecylnaphthalenesulphonate and Analogs
Compound Name Molecular Formula Alkyl Substituents Sulfonate Groups Counterion Key Applications
This compound C22H36O3S·Na Diisododecyl 1 Sodium Heavy-duty detergents
Sodium diisobutylnaphthalenesulphonate C18H24O3S·Na Diisobutyl 1 Sodium Industrial cleaners
Lithium diisopropylnaphthalenesulfonate C16H20O3S·Li Diisopropyl 1 Lithium Anionic polymerization
Isopropanolamine dodecylbenzenesulfonate C18H30O3S·C3H9NO Dodecyl 1 Isopropanolamine Personal care products
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate C10H6K2O7S2 None 2 Potassium Dye synthesis, chelators

Performance and Reactivity Differences

  • Alkyl Chain Impact :

    • This compound’s longer, branched dodecyl chains confer superior hydrophobic interactions compared to diisobutyl (C4) or diisopropyl (C3) analogs, enhancing its efficacy in stabilizing emulsions .
    • Shorter chains (e.g., diisobutyl) reduce steric hindrance, increasing reactivity in organic syntheses but limiting surfactant durability .
  • Counterion Effects :

    • Lithium salts (e.g., lithium diisopropylnaphthalenesulfonate) exhibit higher Lewis acidity, making them preferred initiators in anionic polymerizations, whereas sodium variants are less reactive but more stable in aqueous systems .
    • Potassium or ammonium salts (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) improve water solubility for dye applications due to smaller ionic radii .
  • Sulfonate Group Positioning: Disulfonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit higher polarity and chelating capacity, favoring use in metal ion sequestration over mono-sulfonates like this compound .

Key Research Findings and Data Gaps

  • Synthetic Efficiency : this compound’s synthesis requires harsh sulfonation conditions (e.g., concentrated H2SO4), unlike hydroxylated analogs that employ milder agents like manganese dioxide .
  • Contradictions in Toxicity Data : Meta-analyses of sulfonated aromatics indicate discrepancies in ecotoxicity profiles, necessitating molecular docking studies to clarify interactions with cytochrome P450 enzymes .

Biological Activity

Sodium diisododecylnaphthalenesulphonate (SDDNS) is a surfactant compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with SDDNS, supported by data tables and case studies.

Chemical Structure and Properties

SDDNS is a sulfonate surfactant characterized by its long hydrophobic alkyl chains and a naphthalene core. Its structural formula can be represented as follows:

  • Chemical Formula : C₁₈H₃₈NaO₃S
  • Molecular Weight : 348.57 g/mol

The unique structure of SDDNS contributes to its surface-active properties, making it effective in various applications, including biological assays.

Mechanisms of Biological Activity

The biological activity of SDDNS is primarily attributed to its ability to interact with biological membranes and proteins. The following mechanisms have been identified:

  • Membrane Disruption : SDDNS can alter membrane integrity, leading to the release of intracellular contents such as lactate dehydrogenase (LDH), which serves as a marker for cell membrane damage.
  • Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes involved in metabolic pathways.
  • Cell Cycle Regulation : SDDNS influences cell cycle progression and can induce apoptosis in certain cell types.

In Vitro Studies

A variety of studies have evaluated the biological effects of SDDNS using different cellular models. Key findings include:

  • Cytotoxicity : SDDNS exhibits dose-dependent cytotoxic effects on cancer cell lines. The IC50 values for various cell types are summarized in Table 1.
Cell LineIC50 (µM)
HeLa25
MCF-730
A54935
  • Apoptosis Induction : Flow cytometry analyses revealed that SDDNS treatment leads to increased annexin V-positive cells, indicating the induction of apoptosis in treated cells.

Case Studies

A notable case study investigated the effects of SDDNS on human lung carcinoma cells (A549). Researchers observed significant changes in cell viability and morphology post-treatment. The study concluded that SDDNS effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathway activation.

Comparative Analysis with Other Compounds

To understand the uniqueness of SDDNS, a comparison with other surfactants was conducted. Table 2 outlines the biological activities of several surfactants alongside SDDNS.

SurfactantCytotoxicity (IC50, µM)Apoptosis Induction
Sodium Dodecyl Sulfate (SDS)40Yes
Triton X-10050No
This compound (SDDNS)30Yes

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